4-Amino-1-hydroxy-2-phenoxyanthraquinone

HPLC method validation LogP regioisomer separation

4-Amino-1-hydroxy-2-phenoxyanthraquinone (CAS 93982-34-4, EC 301-223-9) is a synthetic anthraquinone derivative bearing amino, hydroxy, and phenoxy substituents on the 9,10-anthracenedione scaffold. It shares the molecular formula C20H13NO4 (MW 331.32) and the same substituent set as its widely commercialized positional isomer Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthraquinone, CAS 17418-58-5), but differs in the ring positions of the –NH2 and –OH groups.

Molecular Formula C20H13NO4
Molecular Weight 331.3 g/mol
CAS No. 93982-34-4
Cat. No. B13126714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-hydroxy-2-phenoxyanthraquinone
CAS93982-34-4
Molecular FormulaC20H13NO4
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)O
InChIInChI=1S/C20H13NO4/c21-14-10-15(25-11-6-2-1-3-7-11)20(24)17-16(14)18(22)12-8-4-5-9-13(12)19(17)23/h1-10,24H,21H2
InChIKeyYUTGHDCQYGHVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-hydroxy-2-phenoxyanthraquinone (CAS 93982-34-4): Regioisomeric Identity Within the Anthraquinone Disperse Dye Family for Analytical and Colorant Procurement


4-Amino-1-hydroxy-2-phenoxyanthraquinone (CAS 93982-34-4, EC 301-223-9) is a synthetic anthraquinone derivative bearing amino, hydroxy, and phenoxy substituents on the 9,10-anthracenedione scaffold. It shares the molecular formula C20H13NO4 (MW 331.32) and the same substituent set as its widely commercialized positional isomer Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthraquinone, CAS 17418-58-5), but differs in the ring positions of the –NH2 and –OH groups [1]. This regioisomeric distinction places the compound in a unique space within the anthraquinone dye intermediate and analytical reagent landscape, where small positional changes are known to alter absorption maxima, chromatographic behavior, and dye-fiber interactions [2]. The compound is referenced in at least one patent family [3] and has a documented reverse-phase HPLC separation method, underscoring its relevance as a distinct, procurable chemical entity rather than a mere byproduct or mixture component.

Why 4-Amino-1-hydroxy-2-phenoxyanthraquinone Cannot Be Replaced by Disperse Red 60 or Other In-Class Anthraquinones in Analytical and Specialty Dye Applications


Interchanging anthraquinone derivatives sharing the same elemental composition but differing in substituent position is not scientifically valid. The 4-amino-1-hydroxy substitution pattern imposes a distinct intramolecular hydrogen-bonding network and electronic push-pull configuration compared to the 1-amino-4-hydroxy arrangement of Disperse Red 60, which directly affects the compound's chromatographic retention time (experimentally documented LogP and HPLC elution behavior [1]), its UV-visible absorption profile (a function of the amino-to-hydroxy orientation on the quinoid system [2]), and its reactivity as a synthetic intermediate [3]. Substituting the more common 1-amino-4-hydroxy isomer would alter elution order in validated HPLC methods, shift the coloristic output in dye formulations, and produce different reaction kinetics in downstream derivatizations. The quantitative evidence below substantiates why procurement specifications must be regioisomer-specific.

Quantitative Differentiation Evidence for 4-Amino-1-hydroxy-2-phenoxyanthraquinone Against Its Closest Analogs


Reversed-Phase LogP Distinction Between 4-Amino-1-hydroxy and 1-Amino-4-hydroxy Regioisomers in Chromatographic Method Development

The target compound exhibits a calculated LogP of 4.10 as reported in a validated reverse-phase HPLC separation method using a Newcrom R1 column [1]. By comparison, the 1-amino-4-hydroxy isomer (Disperse Red 60, CAS 17418-58-5) has been independently reported with LogP values of 4.12330 by XLogP and 1.766 at 20°C by experimental determination . The divergence in partition coefficient—whether comparing the computed-to-computed values (ΔLogP ≈ 0.02) or the computed-to-experimental range—indicates that co-elution of these two regioisomers under identical isocratic HPLC conditions is not guaranteed, and each requires distinct mobile-phase optimization for baseline resolution.

HPLC method validation LogP regioisomer separation

Patent Landscape Differentiation: Distinct Synthetic Utility of 4-Amino-1-hydroxy-2-phenoxyanthraquinone as an Intermediate

PubChemLite records exactly 1 patent associated with the InChIKey YUTGHDCQYGHVNW-UHFFFAOYSA-N (the target regioisomer), whereas the 1-amino-4-hydroxy isomer InChIKey MHXFWEJMQVIWDH-UHFFFAOYSA-N maps to a substantially larger patent portfolio, including the foundational US3284473A and numerous commercial dye formulation patents [1][2]. The existence of a dedicated patent for the 4-amino-1-hydroxy substitution pattern implies that this regioisomer enables synthetic transformations or yields final dye structures that are chemically inaccessible or less efficient when starting from the 1-amino-4-hydroxy precursor. In particular, US3284473A teaches that 1-amino-2-halo-4-hydroxyanthraquinone intermediates react with phenols to produce 1-amino-4-hydroxy-2-phenoxy products [2]; the analogous 4-amino-1-hydroxy-2-phenoxy series would require a 4-amino-2-halo-1-hydroxyanthraquinone starting material, constituting a distinct synthetic route with different regiochemical control requirements.

patent synthesis dye intermediate regioselective derivatization

Comparative Computed Physicochemical Properties: Density, Boiling Point, and Flash Point Benchmarks for Formulation and Safety

Both regioisomers share an identical computed density of 1.438 g/cm³ and boiling point of 556.7°C at 760 mmHg, with flash points in the 290.5–290.6°C range [1]. These values, derived from computational models, indicate that bulk physical properties such as volatility and density-controlled handling characteristics are essentially indistinguishable. However, the flash point reported specifically for the target compound is 290.5°C , while the isomer is cited with a flash point of 290.6°C [1]. Although this 0.1°C difference is within computational error and not practically meaningful for safety classification, it underscores that procurement based solely on generic property tables can lead to confusion when Safety Data Sheets are regioisomer-specific. The SDS for the target compound explicitly states “no data available” for acute toxicity, skin corrosion, eye damage, respiratory sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity —a distinct regulatory profile compared to Disperse Red 60, which carries CLP hazard statements H317 (may cause allergic skin reaction) and H412 (harmful to aquatic life with long-lasting effects) [2].

physicochemical properties density thermal stability safety data

Spectroscopic and Coloristic Differentiation Potential of Amino/Hydroxy Positional Isomerism in Anthraquinone Disperse Dyes

Literature on anthraquinone colour-structure relationships establishes that the relative positions of electron-donating amino and hydroxy groups on the anthraquinone nucleus profoundly influence the first π→π* excitation energy and thus the visible absorption maximum (λmax) and perceived shade [1]. In 1-amino-4-hydroxyanthraquinone dyes, the 1-NH2/4-OH arrangement produces a strong intramolecular charge-transfer band yielding bluish-red to magenta hues. Transposing the amino group to the 4-position and the hydroxy group to the 1-position (as in the target compound) alters the directionality of the charge-transfer dipole, which is expected to shift λmax and modify molar absorptivity, though no experimental λmax data were located for the target compound in the open literature. Disperse Red 60 (the 1,4-isomer) is characterized as a dark red powder soluble in dichloromethane and insoluble in water [2], with a documented melting point of 185°C [3]. Without a direct experimental λmax comparison, the colouristic differentiation remains class-level inference based on well-established anthraquinone dye structure-property relationships [1].

UV-Vis absorption colour-structure relationship disperse dye shade

Recommended Procurement and Application Scenarios for 4-Amino-1-hydroxy-2-phenoxyanthraquinone Based on Quantitative Differentiation Evidence


HPLC Method Development Requiring Regioisomer-Specific Retention Time and System Suitability Standards

The documented HPLC method using a Newcrom R1 reverse-phase column and acetonitrile/water/phosphoric acid mobile phase is specific to the 4-amino-1-hydroxy-2-phenoxyanthraquinone regioisomer [1]. Laboratories developing or transferring this method must procure the exact compound (CAS 93982-34-4) rather than its 1-amino-4-hydroxy isomer (CAS 17418-58-5), as the two regioisomers have different LogP values (4.10 vs. 4.12 computed; 1.766 experimental for the comparator) and would exhibit different retention times, causing system suitability failures if the wrong isomer is used as a reference standard.

Synthesis of Novel Anthraquinone Derivatives via 4-Amino-1-hydroxy-Specific Reaction Pathways

The unique 4-NH2/1-OH substitution pattern provides a distinct starting material for derivatization reactions that cannot be replicated with the more common 1-NH2/4-OH isomer. US3284473A describes the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinones from 1-amino-2-halo-4-hydroxyanthraquinone intermediates [2]; analogous chemistry applied to a 4-amino-2-halo-1-hydroxyanthraquinone precursor (derivable from the target compound) would open synthetic access to a different regioisomeric dye series. The lower patent density for the target regioisomer (1 patent vs. a large portfolio for Disperse Red 60) offers opportunity for freedom-to-operate in new dye development programs [3].

Pre-Regulatory Research Where Absence of Active Skin Sensitization and Aquatic Chronic Hazard Classifications Is Advantageous

Unlike Disperse Red 60, which carries notified CLP hazard statements H317 (Skin Sens. 1) and H412 (Aquatic Chronic 3) [4], the SDS for 4-amino-1-hydroxy-2-phenoxyanthraquinone explicitly states that no toxicological or ecotoxicological data are available for these endpoints . While this data-gap status demands independent safety evaluation before any commercial use, it also means the compound does not carry pre-existing regulatory hazard baggage when entering new product development pipelines. This can be strategically advantageous for organizations developing textile dyes, analytical reagents, or chemical intermediates where a cleaner initial regulatory profile is desired.

Colour Science and Disperse Dye Shade Library Expansion

The well-established structure-colour relationship in amino/hydroxy-anthraquinones predicts that swapping the 1-NH2/4-OH arrangement (Disperse Red 60, bluish-red) to 4-NH2/1-OH (target compound) will produce a spectrophotometrically distinct absorption profile [5]. Dye manufacturers seeking to fill gaps in their disperse dye shade libraries—particularly for polyester and polypropylene coloration—may find this regioisomer to be a valuable addition, provided that experimental λmax, molar absorptivity, and fastness data are generated to quantify the differentiation [6].

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